molecular formula C12H17ClN2O3 B13920006 Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate

Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate

Cat. No.: B13920006
M. Wt: 272.73 g/mol
InChI Key: ODEQVEQRCKHVSI-UHFFFAOYSA-N
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Description

Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

tert-butyl N-[2-(2-chloropyridin-4-yl)oxyethyl]carbamate

InChI

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-6-7-17-9-4-5-14-10(13)8-9/h4-5,8H,6-7H2,1-3H3,(H,15,16)

InChI Key

ODEQVEQRCKHVSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=NC=C1)Cl

Origin of Product

United States

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